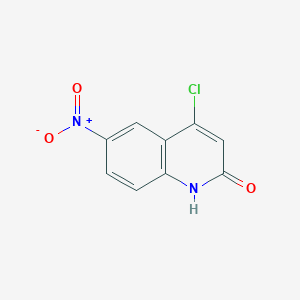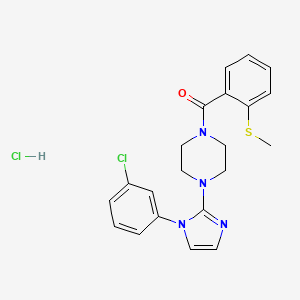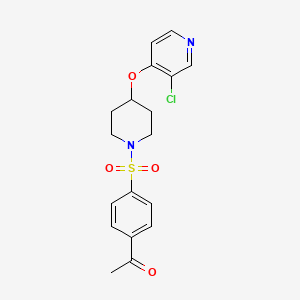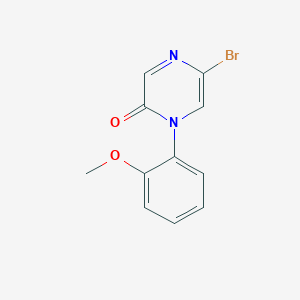
Ethyl 3,4-dihydroxybenzimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydroxybenzimidate is an organic compound that belongs to the class of benzimidates It is characterized by the presence of ethyl ester and dihydroxy functional groups attached to a benzene ring
科学的研究の応用
Ethyl 3,4-dihydroxybenzimidate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dihydroxybenzimidate typically involves the amidation of 3,4-dihydroxybenzoic acid or its derivatives. One common method includes reacting the acid with an amine to form an amide, which is then treated with a trialkyloxonium salt to yield the desired benzimidate . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
化学反応の分析
Types of Reactions: Ethyl 3,4-dihydroxybenzimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted benzene derivatives.
類似化合物との比較
Ethyl 3,4-dihydroxybenzoate: Similar in structure but lacks the imidate functional group.
3,4-Dihydroxybenzaldehyde: Contains the same dihydroxybenzene core but with an aldehyde group instead of an ester.
3,4-Dihydroxybenzoic acid: The parent compound from which ethyl 3,4-dihydroxybenzimidate is derived.
Uniqueness: this compound is unique due to its combination of ethyl ester and dihydroxy functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit prolyl hydroxylase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
特性
IUPAC Name |
ethyl 3,4-dihydroxybenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQINXQATAXZPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2938511.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)

![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2938518.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)



![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)
![N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2938524.png)

